Cas no 19854-82-1 (3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide structure
19854-82-1 structure
商品名:3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
CAS番号:19854-82-1
MF:C14H16ClN3O2
メガワット:293.7487
MDL:MFCD01350227
CID:3033756
PubChem ID:4107000

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 3-氯-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)丙酰胺
    • 3-CHLORO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANAMIDE
    • 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
    • Z235363153
    • propanamide, 3-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
    • CS-0215534
    • ALBB-019019
    • EN300-25806
    • LS-06240
    • AKOS001427973
    • MFCD01350227
    • 19854-82-1
    • Z217707122
    • H32803
    • MDL: MFCD01350227
    • インチ: 1S/C14H16ClN3O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)
    • InChIKey: SIIXXURPQMSLGR-UHFFFAOYSA-N
    • ほほえんだ: ClC([H])([H])C([H])([H])C(N([H])C1C(N(C2C([H])=C([H])C([H])=C([H])C=2[H])N(C([H])([H])[H])C=1C([H])([H])[H])=O)=O

計算された属性

  • せいみつぶんしりょう: 293.0931045Da
  • どういたいしつりょう: 293.0931045Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25806-2.5g
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92.0%
2.5g
$180.0 2025-03-21
abcr
AB411229-1 g
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1
1g
€172.20 2023-04-24
Enamine
EN300-25806-0.25g
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92.0%
0.25g
$49.0 2025-03-21
abcr
AB411229-5 g
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1
5g
€389.30 2023-04-24
Enamine
EN300-25806-0.1g
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92.0%
0.1g
$35.0 2025-03-21
A2B Chem LLC
AI44347-5g
3-Chloro-n-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)propanamide
19854-82-1 92%
5g
$367.00 2024-04-20
1PlusChem
1P00I44B-50mg
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92%
50mg
$88.00 2023-12-19
Aaron
AR00I4CN-10g
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92%
10g
$658.00 2023-12-15
Aaron
AR00I4CN-5g
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92%
5g
$459.00 2023-12-15
Aaron
AR00I4CN-1g
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
19854-82-1 92%
1g
$162.00 2023-12-15

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide 関連文献

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamideに関する追加情報

3-Chloro-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Propanamide: A Comprehensive Overview

The compound with CAS No. 19854-82-1, commonly referred to as 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide, is a complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring system substituted with various functional groups, including a chlorine atom and a propanamide moiety. The pyrazole ring serves as a central scaffold, providing a platform for the attachment of these substituents and contributing to the molecule's diverse chemical properties.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace other functional groups in a molecule without significantly altering its pharmacokinetic profile. This property makes it an attractive candidate for developing drugs with improved efficacy and reduced side effects. Additionally, the chlorine substituent has been shown to enhance the molecule's lipophilicity, which is crucial for drug absorption and distribution within the body.

The propanamide group attached to the pyrazole ring plays a pivotal role in modulating the compound's reactivity and solubility. This group can participate in hydrogen bonding, which is essential for interactions with biological targets such as enzymes and receptors. Recent computational studies have demonstrated that this compound exhibits significant binding affinity towards certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound in the development of novel therapeutics.

In terms of synthesis, the preparation of 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves a multi-step process that typically begins with the formation of the pyrazole ring. This is often achieved through cyclization reactions involving appropriate starting materials such as hydrazines and carbonyl compounds. The subsequent introduction of substituents like the chlorine atom and the propanamide group requires precise control over reaction conditions to ensure high yields and product purity.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into its molecular structure and stability under various conditions. For instance, NMR analysis has confirmed the presence of distinct proton environments corresponding to each functional group, while MS data has revealed fragmentation patterns that are consistent with its proposed structure.

One of the most intriguing aspects of this compound is its potential application in bioconjugation chemistry. The pyrazole ring's reactivity allows for easy modification with other biomolecules such as peptides or oligonucleotides, making it a versatile tool in bioconjugate technology. Recent advancements in click chemistry have further enhanced its utility in this area, enabling rapid and efficient conjugation reactions under mild conditions.

Moreover, this compound has shown promise in polymer chemistry, where it can serve as a building block for constructing functional polymers with tailored properties. Its ability to form hydrogen bonds makes it an ideal candidate for synthesizing hydrogels or stimuli-responsive materials that can respond to changes in their environment.

In conclusion, 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-Yl)propanamide (CAS No. 19854821) is a multifaceted organic molecule with significant potential across various scientific disciplines. Its unique structure endows it with diverse chemical properties that make it an invaluable tool in drug discovery, materials science, and bioconjugation chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of molecular design and functionality.

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(CAS:19854-82-1)3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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